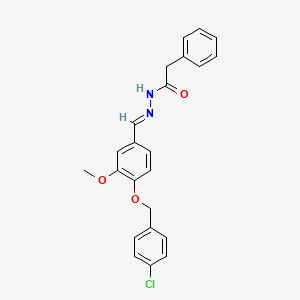
N,N'-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) is a complex organic compound with the molecular formula C26H26N4O6S2 and a molecular weight of 554.638. It is known for its unique structure, which includes two isoindole rings connected by a disulfide bridge. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) typically involves the reaction of 2-mercaptoethanol with phthalic anhydride to form the intermediate 2-mercaptoethyl phthalimide. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in the laboratory but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The isoindole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) involves its ability to bind to DNA and stabilize chromatin. This binding is facilitated by the disulfide bridge, which can interact with the thiol groups in DNA . The compound’s radioprotective properties are attributed to its ability to scavenge free radicals and protect cells from radiation-induced damage.
Comparación Con Compuestos Similares
Similar Compounds
WR-33278: A structurally similar disulfide compound known for its radioprotective properties.
Spermine: A polyamine that also binds to DNA and stabilizes chromatin.
Ethylene glycol dimethacrylate: Used in the production of polymers and has a similar structural motif.
Uniqueness
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) is unique due to its combination of isoindole rings and a disulfide bridge, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
87503-54-6 |
|---|---|
Fórmula molecular |
C26H26N4O6S2 |
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
3-(1,3-dioxoisoindol-2-yl)-N-[2-[2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]ethyldisulfanyl]ethyl]propanamide |
InChI |
InChI=1S/C26H26N4O6S2/c31-21(9-13-29-23(33)17-5-1-2-6-18(17)24(29)34)27-11-15-37-38-16-12-28-22(32)10-14-30-25(35)19-7-3-4-8-20(19)26(30)36/h1-8H,9-16H2,(H,27,31)(H,28,32) |
Clave InChI |
QLMHYXYANMYGEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCSSCCNC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010422.png)



![N'-[(E)-(2-bromo-5-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B12010445.png)





![Benzo[g]quinoxalin-2(1h)-one](/img/structure/B12010494.png)
![5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010495.png)

![3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12010502.png)
